4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound with a complex structure that includes a piperazine ring, a diphenylmethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the diphenylmethyl and methoxyphenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)piperazine-1-carbothioamide
- 4-[1-(4-methoxyphenyl)ethyl]piperazine-1-carbothioamide
Uniqueness
Compared to similar compounds, 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide may exhibit unique properties due to the presence of the diphenylmethyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct in its applications and effects.
Properties
Molecular Formula |
C25H27N3OS |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-benzhydryl-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3OS/c1-29-23-14-12-22(13-15-23)26-25(30)28-18-16-27(17-19-28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3,(H,26,30) |
InChI Key |
OXJSFQMQTLUGIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.